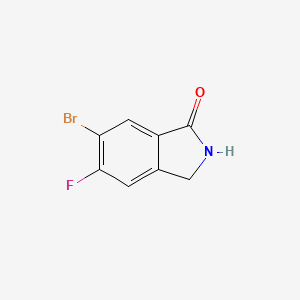
4-(chloromethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-(chloromethyl)-2,3-dihydro-1H-indene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-dihydro-1H-indene", "Chloromethyl methyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Acetone", "Hexane" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-indene is reacted with chloromethyl methyl ether in the presence of hydrochloric acid to form 4-(chloromethyl)-2,3-dihydro-1H-indene.", "Step 2: The resulting product is then washed with sodium bicarbonate solution to remove any remaining acid.", "Step 3: The product is then dried over sodium sulfate and purified by distillation.", "Step 4: The purified product is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of the product.", "Step 5: The sodium salt is then acidified with hydrochloric acid to regenerate the product.", "Step 6: The product is purified by recrystallization from ethanol or diethyl ether.", "Step 7: The final product is obtained by drying the purified crystals under vacuum and recrystallizing from acetone or hexane." ] } | |
CAS-Nummer |
65898-31-9 |
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



